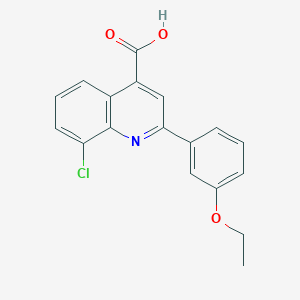

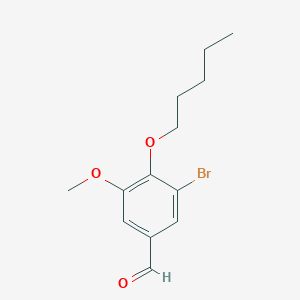

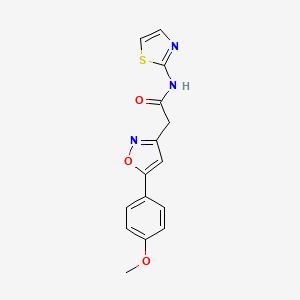

4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine involves a sequence of condensation, alkylation, and halocyclization reactions . For instance, the reaction of malononitrile with acetylacetone in basic media leads to the formation of 3-cyano-4,6-dimethyl-2-pyridone . Allylation of 3-cyano-4,6-dimethyl-2-pyridone proceeds with the formation of regioisomeric 1-allyl-3-cyano-4,6-dimethyl-2-pyridone and 2-allyl-3-cyano-4,6-dimethyloxypyridine in a 3:1 ratio .科学的研究の応用

Cation Tautomerism and Crystallography

Pyrimidines, such as 4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine, have been studied for their cation tautomerism, twinning, and disorder in crystal structures. These compounds are crucial in biology and medicine, particularly because the aminopyrimidine fragment is found in DNA bases. Crystallization studies reveal the importance of molecular recognition processes involving hydrogen bonding, which is critical for the targeted drug action of pharmaceuticals containing pyrimidine functionalities. The detailed crystallographic analysis of pyrimidine derivatives provides insights into their potential pharmaceutical applications and interactions at the molecular level (Rajam et al., 2017).

Nonlinear Optical (NLO) Materials

Pyrimidine rings, integral to DNA and RNA, have been explored for their promising applications in nonlinear optics (NLO). The study of thiopyrimidine derivatives shows that pyrimidine-based compounds can exhibit significant NLO properties, making them suitable for optoelectronic applications. Density functional theory (DFT) analyses align with experimental data, emphasizing the potential of pyrimidine derivatives in advancing NLO materials technology (Hussain et al., 2020).

Synthesis and Applications in Organic Chemistry

The facile synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from pyrimidine precursors showcases the versatility of pyrimidine compounds in organic synthesis. Such methodologies offer a convenient route to diverse pyrimidine derivatives under thermal conditions, highlighting their potential in creating complex molecules for various research and development applications (Prajapati & Thakur, 2005).

Antibacterial and Antifungal Activities

Research into pyrimidine derivatives also extends to their antibacterial and antifungal potential. Studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The synthesis of these compounds, often by electrochemical methods, opens new avenues for developing antimicrobial agents with high efficacy (Khan et al., 2015).

Insecticidal and Antimicrobial Potential

Pyrimidine-linked heterocyclic compounds synthesized through microwave irradiation have shown promising insecticidal and antimicrobial properties. This approach not only offers a rapid synthesis method but also highlights the role of pyrimidine derivatives in addressing agricultural pests and microbial infections (Deohate & Palaspagar, 2020).

特性

IUPAC Name |

4,6-dimethyl-2-prop-2-enoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-4-5-12-9-10-7(2)6-8(3)11-9/h4,6H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVULHMPZWIVCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OCC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2929096.png)

![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6H-[1,3,4]-thiadiazin-2-ylamine hydrobromide](/img/structure/B2929099.png)

![2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2929102.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2929103.png)

![1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2929106.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2929108.png)